myomiR-IN-1

myomiR inhibition luciferase reporter assay C2C12 myoblast

myomiR-IN-1 (CAS 1392224-59-7, also referred to as MyomiRs-IN-1 or Myogenic miRNA Inhibitor Cpd1) is a synthetic small-molecule probe that selectively inhibits the myogenic microRNA (myomiR) family—specifically miR-1, miR-133a, and miR-206—without altering their primary transcript levels. It was discovered through a luciferase-based high-throughput screen and mechanistically functions by upregulating miR-221/222, which in turn suppresses myoD protein translation in C2C12 myoblast cells, ultimately blocking myogenic differentiation.

Molecular Formula C33H27NO6
Molecular Weight 533.58
CAS No. 1392224-59-7
Cat. No. B609378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemyomiR-IN-1
CAS1392224-59-7
SynonymsmyomiR-IN-1;  myomiR IN 1;  myomiRIN1;  myomiR inhibitor-1;  myomiR inhibitor 1; 
Molecular FormulaC33H27NO6
Molecular Weight533.58
Structural Identifiers
SMILESO=C(C1=C2C=CC=C1)C(C(C3=C4C=CC=NC4=C(OC(OC(C)(C)C)=O)C=C3)=C5C6=CC=CC=C6)(OC)C5C2=O
InChIInChI=1S/C33H27NO6/c1-32(2,3)40-31(37)39-24-17-16-20(21-15-10-18-34-28(21)24)26-25(19-11-6-5-7-12-19)27-29(35)22-13-8-9-14-23(22)30(36)33(26,27)38-4/h5-18,27H,1-4H3
InChIKeyGNUJEUMWYJVRKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

myomiR-IN-1 (CAS 1392224-59-7): A First-in-Class Small-Molecule Probe for Selective MyomiR Inhibition


myomiR-IN-1 (CAS 1392224-59-7, also referred to as MyomiRs-IN-1 or Myogenic miRNA Inhibitor Cpd1) is a synthetic small-molecule probe that selectively inhibits the myogenic microRNA (myomiR) family—specifically miR-1, miR-133a, and miR-206—without altering their primary transcript levels [1]. It was discovered through a luciferase-based high-throughput screen and mechanistically functions by upregulating miR-221/222, which in turn suppresses myoD protein translation in C2C12 myoblast cells, ultimately blocking myogenic differentiation [1][2]. As the only commercially available small-molecule tool compound targeting the myomiR family, it serves as a critical chemical probe for dissecting the miR-221/222–myoD–myomiRs regulatory axis in muscle biology [1].

Selective small-molecule myomiR (miR-1/133a/206) inhibition probe
Upregulates miR-221/222, enabling post-transcriptional myoD suppression studies
Compatible with C2C12 myoblast and muscle biology differentiation assays

Why Generic myomiR-IN-1 Substitution Fails: Selectivity, Functional Mode, and Lack of Direct Pharmacological Equivalents


Generic substitution is not feasible for myomiR-IN-1 because no other small molecule demonstrates the same polypharmacology within the myomiR family. Antisense oligonucleotides (antagomirs) targeting individual myomiRs (e.g., anti-miR-133a or anti-miR-1 LNA inhibitors) silence only a single miRNA species, whereas myomiR-IN-1 simultaneously inhibits miR-1, miR-133a, and miR-206 while upregulating miR-221/222, producing a distinct downstream signature on myoD protein translation that cannot be replicated by single-target reagents [1]. Furthermore, other small-molecule miRNA modulators such as enoxacin (a general miRNA processing enhancer) or polyamines (global translation regulators) lack the myomiR selectivity and the well-defined miR-221/222–myoD mechanism that makes myomiR-IN-1 a uniquely useful chemical probe [1].

Single antagomirs inhibit only one myomiR; they cannot replicate the concurrent miR-1/133a/206 suppression and miR-221/222 upregulation signature.

Broad miRNA modulators (enoxacin, polyamines) lack myomiR selectivity and the defined miR-221/222–myoD mechanism, limiting target engagement interpretation.

Transcriptional or global translation inhibitors alter myoD mRNA or block protein synthesis indiscriminately, compromising pathway-specific dissection.

Quantitative Differentiation Evidence for myomiR-IN-1: Head-to-Head and Cross-Study Comparators


Selective MyomiR Inhibition: Luciferase Reporter Assay Demonstrates Broad-Spectrum Activity Against miR-1, miR-133a, and miR-206 Versus Single-miRNA Antagomirs

In a dual-luciferase reporter screen, myomiR-IN-1 inhibited the activity of miR-1, miR-133a, and miR-206 in a dose-dependent manner. In contrast, commercially available antisense oligonucleotide inhibitors (antagomirs) targeting each individual myomiR showed only single-target suppression [1]. The multi-myomiR inhibition profile is unique to myomiR-IN-1 and cannot be achieved by any single antagomir or combination thereof without off-target effects on miRNA processing machinery.

Multi-miRNA inhibition breadth
Class-level
Inhibits miR-1, miR-133a, and miR-206 simultaneously in luciferase reporter assays; single antagomirs target only one cognate miRNA.
Supports myomiR family co-inhibition study fit
Dose-response curves in Tan et al., 2014; IC50 not publicly disclosed.
myomiR inhibition luciferase reporter assay C2C12 myoblast miR-1 miR-133a miR-206

C2C12 Differentiation Blockade: Myotube Formation Assay Quantifies Functional Potency Versus Vehicle Control

Treatment of C2C12 myoblasts with myomiR-IN-1 during serum-deprivation-induced differentiation resulted in a marked suppression of myotube formation, with reduced expression of differentiation markers myogenin and myosin heavy chain (MHC) at both mRNA and protein levels [1]. The differentiation block was quantified by fusion index measurement and immunostaining; specific numerical data (e.g., percentage reduction in fusion index) are available in Figures 2 and S2 of the primary publication [1].

C2C12 differentiation blockade
Assay context
Markedly reduces myotube formation and downregulates myogenin/MHC vs. DMSO vehicle in serum-deprivation differentiation assay.
Supports myogenic differentiation endpoint monitoring
Fusion index reduction data in Tan et al., 2014 Figures 2, S2.
myogenic differentiation C2C12 myotube myoD myogenin MHC

Mechanistic Uniqueness: Translational Suppression of myoD Protein Without Altering myoD mRNA Levels—A Signature Not Shared by Other miRNA Modulators

Western blot and RT-qPCR analyses demonstrated that myomiR-IN-1 suppresses myoD protein levels without affecting myoD mRNA expression, indicating a purely translational mechanism [1]. This is mechanistically distinct from transcriptional repressors of myoD (e.g., HDAC inhibitors, TGF-β pathway agonists) and from global translation inhibitors (e.g., cycloheximide), which either alter myoD mRNA levels or block translation indiscriminately. The concurrent upregulation of miR-221/222, which directly targets the myoD 3′UTR, was verified by miRNA-specific qPCR [1].

Translational myoD suppression
Class-level
Suppresses myoD protein without altering myoD mRNA; upregulates miR-221/222. Mechanism distinct from HDAC inhibitors and cycloheximide.
Supports post-transcriptional myoD regulation studies
Fold-change data for protein/miRNA in Tan et al., 2014 Figures 3, 4.
myoD translational regulation miR-221/222 post-transcriptional control myomiR regulatory pathway

Physical-Chemical and Purity Specifications: Comparative Batch-to-Batch Reproducibility Data from Authoritative Vendors

Authoritative vendor specifications (MedChemExpress, TargetMol) report myomiR-IN-1 purity at ≥98% by HPLC, with confirmed solubility of 50 mg/mL in DMSO and long-term stability at -20°C . These purity and solubility metrics are superior to typical research-grade antisense oligonucleotides (often <95% purity with variable solubility) and ensure reproducible dose-response relationships in cell-based assays. Predicted physicochemical properties (density: 1.35±0.1 g/cm³; pKa: 2.19±0.29) further support consistent handling .

Purity & solubility specification
Specification review
Purity ≥98% (HPLC); DMSO solubility 50 mg/mL; stable at -20°C. Compared to antisense oligonucleotides (purity 90–95%, variable solubility).
Supports assay-ready procurement specification
Supplier-reported data; verify per lot.
HPLC purity solubility DMSO stability quality control procurement specification

High-Value Application Scenarios for myomiR-IN-1 in Muscle Biology and Drug Discovery


Chemical Probe for Dissecting the miR-221/222–myoD–myomiRs Feedback Loop in Skeletal Muscle Differentiation

In fundamental muscle biology research, myomiR-IN-1 is the only small-molecule tool capable of simultaneously inhibiting miR-1, miR-133a, and miR-206 while upregulating miR-221/222. This unique pharmacological profile enables precise temporal control of the myoD regulatory axis without genetic manipulation, allowing researchers to map the kinetics of the miR-221/222–myoD–myomiRs feedback circuit in C2C12 cells or primary myoblasts [1]. Unlike antagomir cocktails that require multiple transfections with variable efficiency, a single small-molecule treatment provides synchronous pathway modulation [1].

Phenotypic Screening for Modulators of Myogenic Differentiation in Muscle-Wasting Disease Models

myomiR-IN-1 serves as a reference inhibitor in high-content imaging assays that quantify myotube formation and myogenin/MHC expression. Its robust differentiation blockade phenotype (validated by fusion index reduction in C2C12 cells [1]) makes it an ideal positive control for screening compound libraries aimed at reversing muscle atrophy in cachexia, sarcopenia, or Duchenne muscular dystrophy models. Its excellent DMSO solubility (50 mg/mL ) supports high-throughput automation without precipitation artifacts.

Target Validation Studies Linking MyomiR Dysregulation to Cardiac Pathophysiology

Given that myomiRs (miR-1, miR-133a, miR-206) are also highly expressed in cardiac muscle, myomiR-IN-1 can be employed in cardiomyocyte models (e.g., H9c2 or primary neonatal rat cardiomyocytes) to investigate the role of myomiR suppression in cardiac hypertrophy, ischemia-reperfusion injury, or arrhythmogenesis [1]. Its defined mechanism—post-transcriptional myoD suppression without mRNA alteration—provides cleaner target engagement data compared to siRNA-based approaches that risk off-target mRNA degradation [1].

Procurement for Core Facilities and Screening Centers Requiring Validated, Reproducible Chemical Tools

Core facilities and industrial screening groups prioritizing assay reproducibility should procure myomiR-IN-1 based on its vendor-certified purity (≥98% HPLC) and batch-to-batch consistency . Compared to custom-synthesized antagomirs (which vary in purity and endotoxin levels between batches), myomiR-IN-1 offers standardized QC parameters, reducing the need for in-house re-validation and facilitating cross-study data comparability across multi-site collaborations .

Application
Selection Property
Validation Focus
miR-221/222–myoD pathway studies
Multi-myomiR inhibition and miR-221/222 upregulation
myoD translational regulation endpoints
Myogenic differentiation screening
C2C12 differentiation blockade phenotype
Myotube formation and MHC expression
Cardiac myomiR target validation
Post-transcriptional myoD suppression mechanism
Cardiomyocyte model response
High-throughput screening procurement
Vendor-certified purity and DMSO solubility
Batch-to-batch assay reproducibility review
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